molecular formula C5H10ClNO2S B13559660 (Pyrrolidin-3-yl)methanesulfonyl chloride

(Pyrrolidin-3-yl)methanesulfonyl chloride

Cat. No.: B13559660
M. Wt: 183.66 g/mol
InChI Key: DFVQBSLQRHJNSL-UHFFFAOYSA-N
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Description

(Pyrrolidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H10ClNO2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrrolidine+Methanesulfonyl chloride(Pyrrolidin-3-yl)methanesulfonyl chloride+HCl\text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+Methanesulfonyl chloride→(Pyrrolidin-3-yl)methanesulfonyl chloride+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Pyrrolidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

(Pyrrolidin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Pyrrolidin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce the methanesulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Methanesulfonyl chloride: A sulfonyl chloride derivative used in similar chemical reactions.

Comparison: (Pyrrolidin-3-yl)methanesulfonyl chloride is unique due to the presence of both the pyrrolidine ring and the methanesulfonyl chloride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to pyrrolidine, it has enhanced electrophilicity due to the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

pyrrolidin-3-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)4-5-1-2-7-3-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVQBSLQRHJNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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